1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
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Overview
Description
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an imidazole ring, and a pentafluoroethyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pentafluoroethyloxy Group: The pentafluoroethyloxy group can be introduced via nucleophilic substitution reactions using pentafluoroethanol and suitable leaving groups.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia or primary amines.
Coupling Reactions: The final step involves coupling the pyrrolidine and imidazole rings through a suitable linker, such as a methylene group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carbonyl or carboxyl groups.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Investigation of its biological activity and potential therapeutic applications.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Pathway Modulation: Influence on cellular signaling pathways, resulting in changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Trifluoromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
- 1-(3-Difluoromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
- 1-(3-Chloromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
Uniqueness
1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-yl]methyl]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5N3O/c11-9(12,13)10(14,15)19-8-1-3-17(5-8)7-18-4-2-16-6-18/h2,4,6,8H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUMLPHOYDZIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC(C(F)(F)F)(F)F)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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